molecular formula C11H11IN2O B13915325 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B13915325
M. Wt: 314.12 g/mol
InChI Key: BPJPDEFAWPRFKT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a specialized, iodinated heterocyclic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of the iodine atom at the 4-position of the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings . These reactions are pivotal for constructing complex biaryl systems, enabling researchers to explore novel chemical space in drug discovery programs. The benzyloxy group at the 5-position can act as a protective group for a hydroxy function or as a key structural element that influences the compound's electronic properties and metabolic stability. This compound is particularly valuable in the synthesis of more complex pyrazole derivatives, which are privileged scaffolds in the development of bioactive molecules . Pyrazole-containing compounds are frequently investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern on this pyrazole core makes it a strategic starting material for generating targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. As with all reagents of this nature, 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

4-iodo-1-methyl-5-phenylmethoxypyrazole

InChI

InChI=1S/C11H11IN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

BPJPDEFAWPRFKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Pyrazole Derivatives

The synthesis of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole generally involves multi-step reactions starting from simpler pyrazole derivatives. The key transformations include:

  • Introduction of the Benzyloxy Group: This is typically achieved through nucleophilic substitution or etherification reactions where a hydroxyl group on the pyrazole ring is replaced or protected by a benzyloxy moiety.

  • Iodination at the 4-Position: Electrophilic aromatic substitution or halogenation reactions introduce the iodine atom selectively at the 4-position of the pyrazole ring. Control of regioselectivity is critical to avoid substitution at other positions.

  • N-Methylation: The methyl group is introduced at the nitrogen atom of the pyrazole ring, often by alkylation using methylating agents under basic conditions.

This synthetic route requires careful control of reaction conditions such as temperature, solvents, and reagents to ensure high yields and purity of the final product.

Example Synthetic Pathway

Although specific detailed experimental procedures for this compound are limited in the literature, the general approach can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of hydrazines with diketones Formation of 1H-pyrazole core
2 N-Methylation Methyl iodide or methyl sulfate, base Introduction of methyl group at N1 position
3 Benzyloxy substitution Reaction with benzyl bromide or benzyl chloride, base Formation of 5-(benzyloxy) substitution
4 Iodination Iodine or N-iodosuccinimide (NIS), catalyst Electrophilic substitution at 4-position

This sequence allows for regioselective functionalization of the pyrazole ring, yielding 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole with good control over substitution patterns.

Transition Metal-Catalyzed and Metal-Free Approaches

Recent literature highlights transition metal-catalyzed methods (such as Rhodium or Palladium catalysis) for pyrazole functionalization, including iodination and alkylation steps, offering improved selectivity and milder conditions. For example:

  • Rhodium-catalyzed C-H activation and alkenylation reactions facilitate the formation of substituted pyrazoles under mild conditions.

  • Metal-free iodocyclization reactions have been reported for 5-functionalized-4-iodo-pyrazoles, using iodine and base to induce cyclization and iodination in one step.

These advanced methodologies provide alternative routes that could be adapted for the synthesis of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole, potentially improving efficiency and scalability.

Comparative Data Table of Preparation Methods

Method Key Features Advantages Limitations
Traditional multi-step synthesis Sequential methylation, etherification, iodination Well-established, straightforward Multi-step, moderate yields
Rhodium-catalyzed C-H activation Catalytic, regioselective Mild conditions, high selectivity Requires expensive catalysts
Metal-free iodocyclization One-pot iodination and cyclization Avoids metals, operational simplicity Limited substrate scope
Pd-catalyzed oxidative carbonylation Tandem reaction sequences High regioselectivity, functional group tolerance Complex reaction setup

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-1-methyl-1H-pyrazole.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: 5-(Benzyloxy)-1-methyl-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and iodo substituents can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following pyrazole derivatives share key structural motifs with 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole 5-(Benzyloxy), 4-I, 1-Me C11H10IN2O ~312.12* Potential halogenation/coupling utility Estimated
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-Cl-phenoxy), 3-Me, 1-Ph, 4-CHO C18H14ClN2O2 331.77 Antimicrobial, anti-inflammatory
1-Benzyl-4-iodo-1H-pyrazole 1-Bn, 4-I C10H9IN2 284.10 Commercial availability (TCI Chemicals)
5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole 5-(CF2H), 4-I, 1-Me C5H5F2IN2 258.01 Density: 2.10 g/cm³; Boiling point: 260°C
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 4-(COOMe), 5-(1-Me-pyrazole) C12H12N2O2 216.24 Intermediate for pharmacologically active derivatives

*Estimated based on molecular formula.

Key Observations:
  • Iodine Position : The 4-iodo substitution in both 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole and 1-Benzyl-4-iodo-1H-pyrazole () suggests utility in Suzuki-Miyaura or Ullmann coupling reactions. However, the benzyloxy group in the former may sterically hinder such reactions compared to the simpler benzyl group in the latter.
  • Its reported antimicrobial properties highlight the role of aryloxy groups in target binding .
  • Lipophilicity : The difluoromethyl group in 5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole () reduces molecular weight and increases polarity compared to the benzyloxy analog, which may improve bioavailability but reduce membrane permeability.
Pharmacological Potential
  • Aryloxy Pyrazoles: Compounds like 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () demonstrate antimicrobial and anti-inflammatory activities, attributed to electron-withdrawing substituents (e.g., Cl, CHO) that enhance interactions with microbial enzymes or inflammatory mediators . The benzyloxy group in the target compound could similarly modulate enzyme binding but may require optimization for selectivity.
  • Multi-Target Drug Development : highlights a benzyloxy-containing indole derivative (5-(benzyloxy)-1H-indole-1-yl acetic acid) as a multi-target inhibitor of MAO-B and cholinesterases. While the target pyrazole lacks an indole core, its benzyloxy group might confer analogous binding interactions in neurological targets .

Biological Activity

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article discusses its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of the benzyloxy and iodo substituents significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.26 μM to higher concentrations depending on the specific cancer type (e.g., MDA-MB-231 breast cancer cells) .
CompoundCell LineIC50 Value (µM)Reference
5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazoleMDA-MB-231TBDTBD
Similar Pyrazole DerivativeMCF739.70
Another Pyrazole AnalogHepG2194

The anticancer effects of pyrazole derivatives are attributed to various mechanisms:

  • Caspase Activation : Compounds similar to 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole have been shown to activate caspases, which are crucial for apoptosis in cancer cells. Studies indicate that specific caspase inhibition can lead to reduced cell viability in breast cancer models .
  • Targeting Metabolic Enzymes : Some pyrazoles inhibit key metabolic enzymes associated with neurodegenerative diseases, which may also play a role in cancer metabolism .

Anti-inflammatory Activity

Pyrazole derivatives also exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Research indicates that certain pyrazoles inhibit the production of reactive oxygen species (ROS) and other inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole and related compounds:

  • Combination Therapy : A study explored the synergistic effects of pyrazoles with doxorubicin in breast cancer cell lines, showing enhanced cytotoxicity compared to doxorubicin alone .
  • Antifungal Activity : Some pyrazole carboxamides demonstrated notable antifungal activity, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Basic Questions

Q. What are the foundational synthetic routes for preparing 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole, and how are intermediates validated?

  • The compound can be synthesized via cyclocondensation using ethyl acetoacetate and phenylhydrazine derivatives, followed by iodination and benzyloxy substitution. Intermediate validation typically involves thin-layer chromatography (TLC) and melting point analysis . For example, highlights cyclocondensation as a core step for pyrazole derivatives, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What purification techniques are recommended for isolating 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole from reaction mixtures?

  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating polar intermediates. For final purification, recrystallization using ethanol or dichloromethane/hexane mixtures is effective, as noted in for structurally similar pyrazole-carboxylic acids .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR (in CDCl₃ or DMSO-d₆) identifies substitution patterns, while FT-IR confirms functional groups (e.g., benzyloxy C-O stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. demonstrates X-ray crystallography for unambiguous confirmation of pyrazole derivatives .

Advanced Research Questions

Q. How can the Vilsmeier–Haack reaction be optimized for introducing the aldehyde group in pyrazole derivatives like 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole?

  • The Vilsmeier–Haack reagent (POCl₃/DMF) is used for formylation at the 4-position. Reaction conditions (temperature: 0–5°C, stoichiometric DMF) must be tightly controlled to avoid over-halogenation. details similar protocols for pyrazole carbaldehydes, emphasizing quenching with ice-water to stabilize intermediates .

Q. What computational strategies are suitable for predicting the reactivity of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole in cross-coupling reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the iodine substituent, predicting reactivity in Suzuki-Miyaura couplings. Software like Mercury ( ) visualizes steric hindrance from the benzyloxy group, aiding in ligand design .

Q. How can biological activity screening be designed for this compound, considering its structural analogs?

  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) using pyrazole-based scaffolds () guide protocol design. For anticonvulsant potential, follow the maximal electroshock (MES) test in rodent models, as in for pyrazole-carbothioamides .

Q. What crystallographic methods resolve ambiguities in molecular packing or polymorphism for this compound?

  • Single-crystal X-ray diffraction (Cu-Kα radiation) determines packing motifs. Use the Materials Module in Mercury ( ) to compare intermolecular interactions (e.g., π-π stacking, halogen bonds) with databases, identifying polymorphic trends .

Q. How can regioselectivity challenges in synthesizing 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole derivatives be addressed?

  • Directing groups (e.g., methyl at N1) enhance iodination selectivity at C4. ’s azide-alkyne cycloaddition for fused pyrazoles suggests leveraging steric effects to control substitution patterns .

Methodological Notes

  • Contradiction Analysis : Discrepancies in melting points or spectral data (e.g., NMR shifts) may arise from residual solvents or polymorphic forms. Always cross-validate with elemental analysis and DSC .
  • Advanced Characterization : For unstable intermediates, low-temperature XRD or in situ IR monitoring is advised .

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